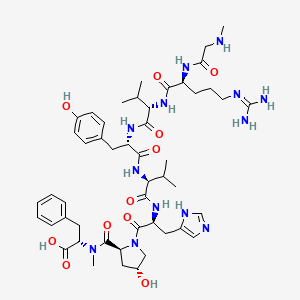
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a 3-methylbuta-1,2-dien-1-yl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylbuta-1,2-diene in the presence of a suitable catalyst. The reaction conditions often include:
Catalysts: Acidic or basic catalysts to facilitate the addition reaction.
Temperature: Moderate temperatures to ensure the reaction proceeds efficiently without decomposing the reactants.
Solvents: Organic solvents such as ethanol or toluene to dissolve the reactants and control the reaction environment.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation or chromatography ensures the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The methylbuta-1,2-dien-1-yl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or other electrophilic reagents for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes depending on the reaction conditions.
Reduction Products: Saturated alcohols.
Substitution Products: Halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,3,3-Trimethyl-2-(3-methylbuta-1,3-dienyl)-cyclohexanone: Shares a similar cyclohexane ring structure with different substituents.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, trans-: Another cyclohexane derivative with different functional groups.
Uniqueness: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a methylbuta-1,2-dien-1-yl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
56579-24-9 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
InChI |
InChI=1S/C11H18O/c1-10(2)6-9-11(12)7-4-3-5-8-11/h9,12H,3-5,7-8H2,1-2H3 |
Clé InChI |
AVVUEZMUXMPBTC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=CC1(CCCCC1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


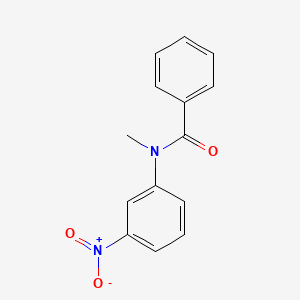
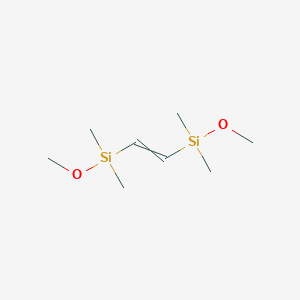

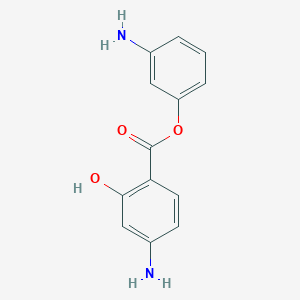
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
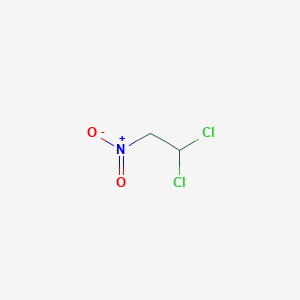
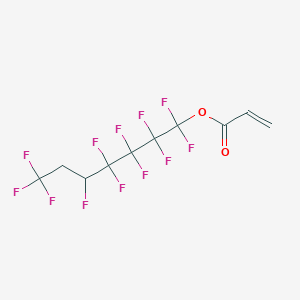
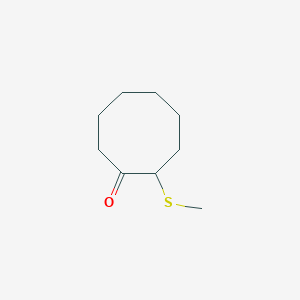
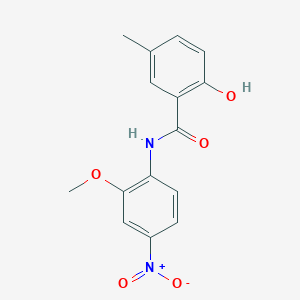
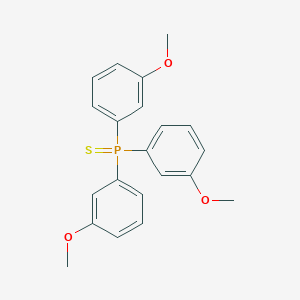
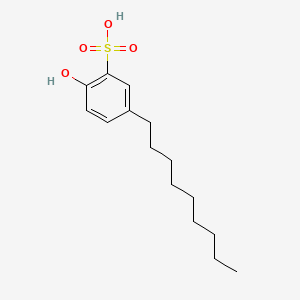
![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)

